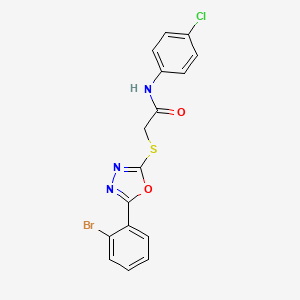

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide typically involves the following steps:

Formation of 1,3,4-Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to form the thioether linkage.

Acetamide Formation: Finally, the thioether derivative is reacted with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the oxadiazole ring or the aromatic rings, leading to the formation of various reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, derivatives of oxadiazole compounds are often explored for their potential therapeutic applications. This compound may be evaluated for its efficacy and safety as a drug candidate for various diseases.

Industry

In the industrial sector, such compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of various biochemical pathways. The exact mechanism would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

- 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

- 2-((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

- 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

Uniqueness

The uniqueness of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide lies in the presence of the bromophenyl and chlorophenyl groups, which may impart specific chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Biological Activity

The compound 2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a member of the oxadiazole family, notable for its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on various research findings.

Chemical Structure

The molecular formula of the compound is C17H14BrN3O2S, with a molecular weight of approximately 404.28 g/mol. The compound features an oxadiazole ring linked to a thio group and an acetamide moiety, enhancing its lipophilicity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step procedures that allow for precise control over the chemical structure. Key steps include:

- Formation of the oxadiazole ring.

- Introduction of the bromophenyl substituent.

- Thioether formation.

- Acetamide linkage.

This synthetic approach ensures high purity and yield of the final product.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

Antimicrobial Activity

Studies have shown that compounds within this class demonstrate potent antimicrobial properties against various bacterial and fungal strains. For instance, a study evaluated the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria using the turbidimetric method and found promising results for related oxadiazole derivatives .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro assays against human breast adenocarcinoma cell lines (MCF7) revealed that certain derivatives exhibited significant cytotoxicity, suggesting potential as anticancer agents .

Anti-inflammatory Properties

Compounds with similar structures have also been reported to possess anti-inflammatory effects. The presence of specific substituents on the oxadiazole ring can enhance these properties, indicating a potential therapeutic application in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes some notable compounds related to this compound and their activities:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-thiol | Structure | Antimicrobial |

| N-(4-Methylphenyl)-4-(5-substituted oxadiazol-thio)butanamide | Structure | Anti-inflammatory |

| 1-(Phenylsulfonyl)piperidin-derived oxadiazoles | Structure | Anticonvulsant |

The presence of electron-withdrawing or electron-donating groups significantly influences the pharmacological profiles of these compounds.

Case Studies

Recent studies have highlighted the effectiveness of oxadiazole derivatives in clinical settings:

- Anticancer Efficacy : A study demonstrated that certain derivatives showed IC50 values below 20 µM against MCF7 cells, indicating strong anticancer potential .

- Antimicrobial Screening : Another investigation assessed the antimicrobial activity using various concentrations against standard microbial strains and found significant inhibition at lower concentrations .

Properties

Molecular Formula |

C16H11BrClN3O2S |

|---|---|

Molecular Weight |

424.7 g/mol |

IUPAC Name |

2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-chlorophenyl)acetamide |

InChI |

InChI=1S/C16H11BrClN3O2S/c17-13-4-2-1-3-12(13)15-20-21-16(23-15)24-9-14(22)19-11-7-5-10(18)6-8-11/h1-8H,9H2,(H,19,22) |

InChI Key |

FMNATVDAEZICRA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)Cl)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.